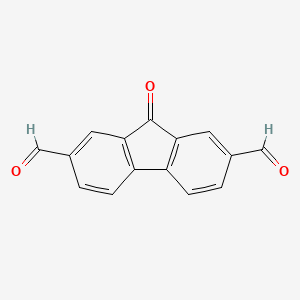
9-Oxo-9H-fluorene-2,7-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-fluorene-2,7-dicarbaldehyde is an organic compound with the molecular formula C15H8O3 It is a derivative of fluorene, characterized by the presence of two aldehyde groups at the 2 and 7 positions and a ketone group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2,7-dicarbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-2,7-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation and formation of the desired aldehyde groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-9H-fluorene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-2,7-dicarbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Oxo-9H-fluorene-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-2,7-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-fluorene-2,7-dicarboxylic acid
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
Uniqueness
Compared to similar compounds, 9-Oxo-9H-fluorene-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
134718-90-4 |
|---|---|
Molecular Formula |
C15H8O3 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
9-oxofluorene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C15H8O3/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-8H |
InChI Key |
RZRSCFXGJUCBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C2C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















